3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea is an organic compound classified as a substituted urea. It features a urea functional group linked to a 4-chlorophenyl group and a 2-phenoxyethyl moiety. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and agricultural sciences.
This compound can be synthesized through various chemical processes, primarily involving the reaction of 4-chloroaniline with phenoxyacetyl chloride, followed by treatment with isocyanate. The resulting product has garnered attention for its unique structural and functional properties, making it a subject of interest in both academic and industrial research.
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea belongs to the class of organic compounds known as ureas, which are characterized by the presence of the functional group -NH2CO-. This compound can further be categorized under substituted ureas due to the presence of additional aromatic and aliphatic groups.
The synthesis of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea typically involves the following steps:
In industrial settings, large-scale production may utilize batch reactors under controlled temperature and pressure conditions to ensure consistent quality and yield .
The molecular structure of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea consists of three main components:
The compound's molecular formula is CHClNO, with a molecular weight of approximately 303.76 g/mol. Its structure can be represented as follows:
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea can participate in several types of chemical reactions:
Major products formed from these reactions include carboxylic acids from oxidation, amines from reduction, and various substituted phenyl derivatives from substitution reactions.
The mechanism of action for 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea involves its interaction with specific biological targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity through binding at the active site, thereby preventing substrate interactions. This inhibition can lead to various biological outcomes depending on the target enzyme or receptor involved .
Relevant data regarding melting point, boiling point, and other specific properties are often determined through empirical studies but are not universally established for this compound .
3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea has several notable applications:
The molecular design of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea exemplifies sophisticated scaffold hybridization strategies derived from classical diarylurea pharmacophores. This chemotype integrates two distinct bioisosteric elements: 1) the 4-chlorophenylurea moiety that mirrors the bioactive domain of established kinase inhibitors like sorafenib and linifanib [1], and 2) the 2-phenoxyethyl group that introduces conformational flexibility and enhanced GPCR binding capabilities absent in rigid diphenylurea systems. This hybrid architecture leverages the molecular hybridization principle—combining pharmacophoric elements from distinct bioactive scaffolds to yield novel compounds with potentially optimized target affinity and selectivity profiles [1].
The strategic incorporation of the phenoxyethyl spacer fundamentally alters the molecule's topological landscape compared to conventional diarylureas. Where traditional diphenylureas (e.g., sorafenib analogs) exhibit planar conformations that favor kinase ATP-pocket binding, the ethyleneoxy tether in 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea introduces a conformational degree of freedom (C-C-O-C dihedral rotation) that enables adoption of bent or folded geometries. This is critical for engagement with allosteric GPCR sites where deep, concave binding pockets necessitate non-planar ligand architectures [1] . The oxygen atom within this spacer serves as a hydrogen bond acceptor, potentially augmenting interactions with complementary residues in CB1 allosteric sites not accessible to non-oxygenated analogs [6].
Table 1: Hybrid Scaffold Design Evolution from Diphenylurea Precursors
Scaffold Type | Representative Structure | Key Limitations | Hybrid Modifications |
---|---|---|---|
Classical Diarylurea | 1-Aryl-3-arylurea (e.g., Sorafenib core) | Restricted conformational flexibility; planar dominance | Introduction of oxyethyl spacer (1-aryl-3-(2-phenoxyethyl)urea |
Heteroaromatic Hybrid | 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea [1] | Metabolic susceptibility of thioether; high molecular weight | Replacement with phenoxyethyl; reduced steric demand |
Extended Urea | N-(4-Chlorophenyl)-N'-[1-(2-pyridyl)ethyl]urea [3] | Fixed chiral center complicating synthesis | Achiral phenoxyethyl spacer enabling racemate-free synthesis |
Synthetic accessibility reinforces this design rationale. The 2-phenoxyethylamine intermediate is commercially abundant and readily conjugates with 4-chlorophenyl isocyanate under mild conditions (dichloromethane, room temperature) to form the target urea bond—mirroring established procedures for analogous ureas [1] [3]. This contrasts with more complex diarylurea syntheses requiring Pd-catalyzed couplings or multi-step functionalizations. The synthetic tractability enables rapid exploration of structural diversity, particularly at the phenoxy ring where electronic modulation significantly influences GPCR binding [1] [6].
Electronic perturbations within the phenoxy ring system exert profound influences on CB1 allosteric modulation efficacy. Systematic structure-activity relationship (SAR) studies of 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea analogs reveal that electron-withdrawing substituents (e.g., para-nitro, meta-trifluoromethyl) on the phenoxy ring enhance negative allosteric modulator (NAM) activity at CB1 receptors by 3-5 fold compared to unsubstituted analogs. This aligns with observations in diarylurea anticancer agents where electron-deficient aryl rings significantly boosted potency against A549, HCT-116, and PC-3 cancer cell lines—presumably through enhanced hydrogen-bonding capacity and optimized dipole interactions within hydrophobic binding clefts [1].
Steric occupancy at ortho-positions critically determines allosteric efficacy. Ortho-methyl or ortho-chloro substituents induce ~60% reduction in CB1 binding affinity relative to para-substituted isomers, attributed to torsional constraints that force the phenoxy ring out of coplanarity with the urea carbonyl. This misalignment disrupts optimal π-stacking interactions with receptor aromatic residues (e.g., F200 or W356 in CB1 transmembrane domains) essential for high-affinity binding. Molecular docking simulations indicate that para-substituted phenoxy rings adopt near-perpendicular orientations (75–85° dihedral) relative to the urea plane, maximizing surface contact with hydrophobic subpockets while minimizing steric clash with helix 7 residues [1] .
Table 2: Electronic Substituent Effects on Biological Activity in Urea Derivatives
Substituent Position & Type | Representative Compound | Relative CB1 NAM Activity | Observed Structural Effect |
---|---|---|---|
Phenoxy-para-OMe | 3-(4-ClPh)-1-[2-(4-MeOPhO)ethyl]urea | Baseline (1.0x) | Electron donation reduces urea carbonyl polarization |
Phenoxy-para-Cl | 3-(4-ClPh)-1-[2-(4-ClPhO)ethyl]urea | 2.8x ↑ | Enhanced dipole moment; stabilized halogen bonds |
Phenoxy-meta-CF₃ | 3-(4-ClPh)-1-[2-(3-CF₃PhO)ethyl]urea | 4.5x ↑ | Strong electron withdrawal; increased acidity of urea NH |
Phenoxy-ortho-CH₃ | 3-(4-ClPh)-1-[2-(2-MePhO)ethyl]urea | 0.4x ↓ | Steric hindrance disrupting urea planarity |
The 4-chlorophenyl moiety's electron-deficient character synergizes with substituted phenoxy groups to polarize the urea carbonyl, amplifying its hydrogen-bond accepting capacity. Quantum chemical calculations (DFT/B3LYP) demonstrate that para-nitro substitution on the phenoxy ring increases the urea oxygen's electrostatic potential from -0.32 au (unsubstituted) to -0.41 au—enhancing complementarity with key serine/threonine residues in CB1 allosteric sites. This electronic perturbation also elevates urea NH acidity (predicted pKa shift from 21.3 to 19.6), potentially facilitating stronger bidentate hydrogen bonds with receptor backbone carbonyls [1] [7].
The urea linkage in 3-(4-chlorophenyl)-1-(2-phenoxyethyl)urea exhibits restricted rotational freedom that directly modulates GPCR engagement profiles. X-ray crystallography of related arylurea derivatives confirms that the C-N bond adjacent to the 4-chlorophenyl ring possesses significantly higher rotational barrier (ΔG‡ ~14 kcal/mol) than the N-C bond to the phenoxyethyl group (ΔG‡ ~9 kcal/mol). This anisotropy creates a conformational preference where the chlorophenyl carbonyl oxygen adopts a trans orientation relative to the phenoxy group, stabilizing a bioactive conformation that preorganizes the molecule for receptor binding [1] [6].
Molecular dynamics simulations reveal that the ethyleneoxy spacer's gauche conformation predominates (75% occupancy) in aqueous medium, folding the phenoxy ring toward the urea plane with a centroid distance of 3.8–4.2 Å. This folded state mimics the bound conformation at CB1 allosteric sites, reducing the entropic penalty of binding. Upon receptor engagement, the urea carbonyl oxygen and both NH groups form a triangular hydrogen-bonding network with T3.37, Y5.39, and S7.39 residues—a feat unattainable by amide or carbamate isosteres due to suboptimal bond angles and lengths. Mutagenesis studies confirm that S7.39A mutation completely abolishes compound activity, underscoring the urea's critical role in polar interactions .
The chlorophenyl group's position is stabilized by edge-to-face π-stacking with F2.64 in CB1, with the chloro substituent occupying a hydrophobic subpocket lined by V2.63, L2.60, and I2.65. This orientation positions the phenoxy ring in a solvent-exposed channel near the extracellular loop 2 (ECL2), explaining its tolerance for diverse substituents. Notably, replacing the urea with thiourea or cyanoguanidine bioisosteres diminishes CB1 affinity by 10-30 fold, attributed to altered bond lengths (C=S: 1.71Å vs C=O: 1.24Å) that misalign the hydrogen-bond donor/acceptor array relative to receptor residues [1] .
Table 3: Biophysical Properties of Urea Conformers in GPCR Binding
Conformational Parameter | Value (Calculated/Observed) | Biological Implication | Experimental Validation Method |
---|---|---|---|
Urea C=O Bond Length | 1.24 Å | Optimal H-bond acceptor distance to Ser/Thr residues | X-ray crystallography of analog [6] |
Preferred C-N Rotation | trans (180° ± 15°) | Preorganization for bidentate H-bond donation | NMR coupling constants (³Jₕ₋ₙ = 9.8 Hz) |
Phenoxyethyl Dihedral | -65° (gauche) | Folded bioactive conformation | MD simulation RMSD clustering |
Chlorophenyl Dihedral | 120° (syn-periplanar) | Hydrophobic pocket occupation | Ligand-bound GPCR cryo-EM |
The phenoxyethyl chain's conformational entropy penalty upon GPCR binding is partially offset by intramolecular CH-π interactions between the ethylene linker's methylene protons and the phenoxy ring (distance: 2.7–3.0 Å). This non-covalent stabilization reduces the flexible spacer's entropic cost from ΔS = +22 cal/mol·K (unfolded) to ΔS = +9 cal/mol·K (folded), as quantified by isothermal titration calorimetry studies of related ureas. Consequently, the molecule exhibits superior binding kinetics (kon = 2.7×10⁵ M⁻¹s⁻¹) compared to rigid analogs lacking the oxyethyl spacer (kon < 10⁴ M⁻¹s⁻¹), highlighting the delicate balance between preorganization and flexibility in GPCR allosteric modulator design [1] .
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